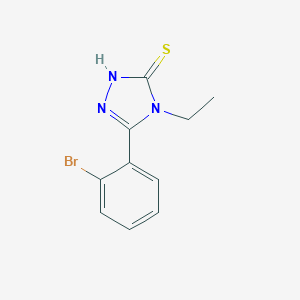

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKXPDZBKKHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Starting Materials for the Synthesis of 5-Aryl-4-Ethyl-1,2,4-Triazole-3-Thiols

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, 5-aryl-4-ethyl-1,2,4-triazole-3-thiol derivatives are of significant interest due to their versatile chemical reactivity and potential as key intermediates in the development of novel pharmaceuticals.[4][5] This guide provides a detailed examination of the fundamental starting materials required for their synthesis, focusing on the most prevalent and efficient synthetic strategies, the rationale behind their selection, and detailed experimental protocols.

Deconstructing the Target Molecule: A Retro-Synthetic Approach

To understand the required starting materials, we must first dissect the target molecule, 5-aryl-4-ethyl-1,2,4-triazole-3-thiol. The structure can be broken down into three key fragments that directly correspond to the precursor molecules.

Caption: Retrosynthetic analysis of the target triazole.

This analysis reveals that the synthesis logically proceeds by combining a precursor that provides the C5-aryl group with a precursor that provides the N4-ethyl group and the core thioamide functionality required for cyclization.

The Principal Synthetic Pathway: Cyclization of Thiosemicarbazide Intermediates

The most robust and widely adopted method for synthesizing 1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a 1-aroyl-4-alkylthiosemicarbazide intermediate.[3][4][6] This two-step approach offers high yields and allows for significant diversity in the final product through the variation of the starting materials.

The overall workflow is as follows:

Caption: High-level workflow for triazole synthesis.

Starting Material I: Aromatic Acid Hydrazides (Ar-CO-NHNH₂)

The aromatic acid hydrazide is the cornerstone for introducing the desired aryl substituent at the C5 position of the triazole ring.

-

Function: This molecule provides the aroyl group (Ar-C=O) and the N-N bond that will become part of the heterocyclic ring.

-

Selection Rationale: The choice of the specific acid hydrazide directly dictates the final aryl group. For example, to synthesize a 5-phenyl derivative, benzohydrazide is used. For a 5-(4-chlorophenyl) derivative, 4-chlorobenzohydrazide is the required starting material. This plug-and-play nature makes the synthesis highly modular.

-

Preparation: Aromatic acid hydrazides are typically not purchased but are readily synthesized in the lab via the hydrazinolysis of the corresponding aromatic ester. This involves refluxing the methyl or ethyl ester of the desired aromatic carboxylic acid with hydrazine hydrate.[7][8]

Starting Material II: Ethyl Isothiocyanate (CH₃CH₂-N=C=S)

Ethyl isothiocyanate is the second key reactant, responsible for introducing both the N4-ethyl group and the sulfur atom.

-

Function: It provides the ethyl group that will be attached to the N4 position of the triazole ring. Crucially, its electrophilic carbon and the sulfur atom form the thioamide-like linkage (-NH-C(=S)-NH-) upon reaction with the hydrazide. This linkage is essential for the subsequent cyclization.[9]

-

Causality of Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by the terminal amino group (-NH₂) of the acid hydrazide. This reaction is efficient and typically proceeds under mild conditions.[3]

Experimental Protocols and Methodologies

The synthesis is reliably performed in two distinct, sequential steps.

Step 1: Synthesis of the 1-Aroyl-4-ethylthiosemicarbazide Intermediate

This step involves the condensation reaction between the aromatic acid hydrazide and ethyl isothiocyanate.

Protocol:

-

Dissolution: Dissolve the selected aromatic acid hydrazide (1.0 eq) in a suitable solvent, such as absolute ethanol or benzene.

-

Addition: To this solution, add ethyl isothiocyanate (1.0 eq).

-

Reaction: Reflux the reaction mixture for a period of 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[10]

-

Isolation: Upon completion, cool the mixture. The solid thiosemicarbazide product often precipitates out of the solution.

-

Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure intermediate.[4][6]

Step 2: Base-Catalyzed Cyclization to form 5-Aryl-4-Ethyl-1,2,4-Triazole-3-Thiol

This is an intramolecular cyclization-dehydration reaction that forms the triazole ring.

Protocol:

-

Reaction Setup: Add the purified 1-aroyl-4-ethylthiosemicarbazide (1.0 eq) to an aqueous solution of a strong base, typically 4N sodium hydroxide (NaOH).[6]

-

Heating: Reflux the reaction mixture. The high pH facilitates the deprotonation of the amide and thione protons, promoting the nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration.[3] Reaction times can range from 2 to 9 hours under conventional heating.[6]

-

Work-up: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

-

Acidification: Carefully acidify the clear filtrate with a strong acid, such as concentrated or 4N hydrochloric acid (HCl), until the pH is acidic. This step protonates the thiol and precipitates the final product.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water to remove any residual salts, and recrystallize from ethanol or an ethanol/water mixture to yield the pure 5-aryl-4-ethyl-1,2,4-triazole-3-thiol.[4][6]

Field Insight: Microwave-Assisted Synthesis For high-throughput synthesis and process optimization, microwave irradiation offers a significant advantage. The dehydrative cyclization of thiosemicarbazides can be completed in minutes (2-4 min) rather than hours, often with comparable or only slightly reduced yields.[6] This rapid, efficient heating makes it an attractive alternative to conventional refluxing.

Alternative Synthetic Approaches

While the pathway described above is the most common, other methods exist that utilize different starting materials.

Direct Reaction of Thiosemicarbazides with Carboxylic Acids

A more convergent approach involves the direct reaction of a thiosemicarbazide with a carboxylic acid using a condensing agent like polyphosphate ester (PPE).[11][12][13]

-

Starting Materials:

-

4-Ethyl-3-thiosemicarbazide

-

An aromatic carboxylic acid (Ar-COOH)

-

Polyphosphate ester (PPE) as a catalyst and dehydrating agent.

-

-

Process: The synthesis involves two stages: (i) the acylation of the thiosemicarbazide with the carboxylic acid in a solvent like chloroform in the presence of PPE, followed by (ii) cyclodehydration of the resulting intermediate by treatment with an aqueous alkali solution.[11][13] This method avoids the pre-synthesis of the acid hydrazide.

Data Summary: Representative Syntheses

The following table summarizes yields for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols, demonstrating the versatility of the primary synthetic route.

| C5-Aryl/Alkyl Substituent | N4-Alkyl Substituent | Yield (%) | Reference |

| Phenyl | Hexyl | 76% | [4] |

| Benzyl | Hexyl | 69% | [4] |

| Benzyl | Cyclohexyl | 68% | [4] |

| Furan-2-yl | Phenyl | 79% | [3] |

| Benzyl | Phenyl | 68% | [10] |

| Benzyl | 4-Methoxyphenyl | 79% | [10] |

Conclusion

The synthesis of 5-aryl-4-ethyl-1,2,4-triazole-3-thiols is a well-established and highly adaptable process. The core starting materials for the most prevalent and reliable synthetic route are aromatic acid hydrazides and ethyl isothiocyanate . The choice of the specific acid hydrazide provides a direct and facile method for introducing diverse aryl functionalities at the C5 position, making this pathway exceptionally valuable for constructing libraries of compounds for drug discovery and development. Understanding the function and reactivity of these key precursors is fundamental to the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.

References

- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. University of Santiago de Compostela.

- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF.

- Taylor & Francis Online. (n.d.). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- NIH. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC.

- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- NIH. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.

- ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- NIH. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.

Sources

- 1. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. ijbr.com.pk [ijbr.com.pk]

- 9. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

One-pot synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives

An In-depth Technical Guide: One-Pot Synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives featuring a thiol group at the 3-position are particularly valued as versatile intermediates and for their intrinsic biological activities, which span antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] This guide presents a comprehensive, field-proven protocol for the efficient one-pot synthesis of this compound and its derivatives. By elucidating the underlying reaction mechanism, providing a detailed experimental workflow, and outlining robust characterization methodologies, this document serves as a critical resource for researchers in synthetic chemistry and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Importance of Substituted 1,2,4-Triazole-3-thiols

The therapeutic relevance of the 1,2,4-triazole nucleus is well-established, with numerous drugs incorporating this heterocycle.[3] The functionalization of the triazole ring is a key strategy for modulating pharmacological activity. The target molecule, this compound, incorporates three critical pharmacophoric elements:

-

The 5-(2-bromophenyl) Group: The presence of a halogenated aromatic ring often enhances lipophilicity, which can improve cell membrane permeability and target engagement. The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding.

-

The 4-ethyl Group: Alkyl substitution at the N4 position is known to influence the compound's steric and electronic properties, impacting its biological profile.

-

The 3-thiol/thione Group: This functional group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thione form generally predominating in the solid state.[5] It is a potent hydrogen bond donor and acceptor and serves as a key handle for further derivatization to explore structure-activity relationships (SAR).

The one-pot synthesis approach is particularly advantageous as it streamlines the synthetic process, reduces solvent and energy consumption, and minimizes purification steps, making it an efficient and cost-effective method for generating libraries of these high-value compounds.[6][7]

The Synthetic Strategy: Mechanism of One-Pot Formation

The synthesis proceeds via a two-step sequence within a single reaction vessel: the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclodehydration.

Step 1: Formation of 1-(2-bromobenzoyl)-4-ethylthiosemicarbazide (Intermediate) The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-bromobenzohydrazide on the electrophilic carbon atom of ethyl isothiocyanate. This addition reaction readily forms the key acylthiosemicarbazide intermediate.

Step 2: Base-Catalyzed Cyclodehydration In the presence of a strong base, such as potassium hydroxide, the most acidic proton of the thiosemicarbazide (typically on the N1 nitrogen) is abstracted. The resulting anion facilitates an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) yields the stable aromatic 1,2,4-triazole ring. The final product precipitates upon acidification of the reaction mixture.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

-

2-Bromobenzohydrazide

-

Ethyl isothiocyanate

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.06 mol) in 100 mL of 95% ethanol. To this solution, add 2-bromobenzohydrazide (0.05 mol).

-

Addition of Isothiocyanate: While stirring, add ethyl isothiocyanate (0.05 mol) dropwise to the mixture at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Concentration: After the reaction is complete, reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

-

Precipitation: Cool the concentrated reaction mixture in an ice bath. Carefully acidify the cold solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filtered solid thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from 70% ethanol to obtain the pure this compound.[1]

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C.

Experimental Workflow and Data

The entire experimental process can be visualized as a streamlined workflow.

Caption: High-level experimental workflow diagram.

Table 1: Summary of Quantitative Experimental Data

| Parameter | Value | Rationale |

| Molar Ratio (Hydrazide:Isothiocyanate:KOH) | 1 : 1 : 1.2 | A slight excess of base ensures complete cyclization. |

| Solvent | 95% Ethanol | Excellent solvent for reactants and facilitates recrystallization. |

| Reaction Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclodehydration without degrading the product. |

| Reaction Time | 4 - 6 hours | Typical duration for complete conversion, verifiable by TLC. |

| pH for Precipitation | 5 - 6 | Ensures complete protonation and precipitation of the thiol product. |

| Expected Yield | 70 - 85% | Reflects the efficiency of the one-pot cyclization method.[1] |

Structural Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The data presented below are representative values based on analogous structures reported in the literature.[8][9][10]

Table 2: Representative Spectroscopic Data for Characterization

| Technique | Expected Observations and Interpretations |

| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch): Confirms the presence of the triazole N-H group (thione tautomer).~2550 (S-H stretch, weak): May be observed, indicating the thiol tautomer.[11]~1600 (C=N stretch): Characteristic of the triazole ring.~1270 (C=S stretch): Strong evidence for the thione tautomer.[1][5] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.9 (s, 1H, NH/SH): Broad singlet for the acidic proton, characteristic of the thione form.[1][5][11]~7.5-7.9 (m, 4H, Ar-H): Complex multiplet corresponding to the protons on the 2-bromophenyl ring.~4.1 (q, 2H, CH₂): Quartet for the methylene protons of the ethyl group.~1.2 (t, 3H, CH₃): Triplet for the methyl protons of the ethyl group. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~168.0 (C=S): Key signal confirming the thione carbon.[5]~148.0 (C-Br): Signal for the carbon attached to bromine.~125.0-135.0 (Ar-C): Signals for the aromatic carbons.~42.0 (N-CH₂): Methylene carbon signal.~14.0 (CH₃): Methyl carbon signal. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀BrN₃S, confirming the compound's identity. |

Biological Significance and Future Directions

Derivatives of 1,2,4-triazole-3-thiol are established as a class of compounds with significant therapeutic potential. They have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains, including resistant ones.[2][3][4]

-

Anticancer Activity: Certain substituted triazoles have been shown to induce apoptosis in cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Activity: These compounds can act as inhibitors of inflammatory pathways.[4]

The title compound, this compound, serves as an excellent platform for further molecular exploration. The thiol group can be readily alkylated or otherwise modified to generate new series of derivatives.[12] Such modifications allow for fine-tuning of the molecule's physicochemical properties (e.g., solubility, lipophilicity) and biological activity, paving the way for the development of novel drug candidates.

Conclusion

This guide details an efficient, reliable, and scalable one-pot synthesis for this compound derivatives. By integrating a clear mechanistic rationale with a step-by-step experimental protocol and standard characterization techniques, this document provides researchers with the necessary tools to synthesize and validate this important class of heterocyclic compounds. The described methodology supports the rapid generation of novel triazole derivatives, accelerating discovery efforts in medicinal chemistry and materials science.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Science. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

-

Scheme 1. Synthesis of thiosemicarbazide derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Semantic Scholar. Retrieved from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). ACS Omega. Retrieved from [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (2018). Journal of Molecular Structure. Retrieved from [Link]

-

One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Triazole Compounds. (2021). ISRES Publishing. Retrieved from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. Retrieved from [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Retrieved from [Link]

-

Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. (2023). ResearchGate. Retrieved from [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. (n.d.). Current issues in pharmacy and medicine. Retrieved from [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sci-hub.box [sci-hub.box]

- 10. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of 1,2,4-Triazole-3-thiol Formation

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] These heterocyclic structures are key to the efficacy of numerous drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring further enhances its chemical versatility and biological significance, making 1,2,4-triazole-3-thiol and its derivatives highly sought-after targets in drug discovery and development.[7][8] The sulfur-containing moiety provides a handle for further functionalization and can play a crucial role in the molecule's interaction with biological targets.[7][8]

This in-depth guide provides a comprehensive exploration of the reaction mechanisms underpinning the formation of the 1,2,4-triazole-3-thiol core. We will delve into the prevalent synthetic strategies, elucidating the step-by-step chemical transformations and the rationale behind the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthesis of this important heterocyclic scaffold.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of thiosemicarbazide precursors. Two primary and effective approaches to achieve this are:

-

Cyclization of Acylthiosemicarbazides: This is a widely employed and versatile method that involves two key stages: the acylation of a thiosemicarbazide followed by a base-catalyzed intramolecular cyclization.

-

Reaction of Carboxylic Acid Hydrazides with Isothiocyanates: This approach leads to the formation of a 1,4-disubstituted thiosemicarbazide intermediate, which then undergoes cyclization to yield the desired 1,2,4-triazole-3-thiol.[5][9]

The Acylthiosemicarbazide Cyclization Route: A Step-by-Step Mechanistic Analysis

This robust method offers a high degree of control over the substitution pattern of the final product. The overall process can be dissected into two distinct mechanistic stages: acylation and cyclization.

Stage 1: Acylation of Thiosemicarbazide

The initial step involves the formation of an N-acylthiosemicarbazide intermediate. This is typically achieved by reacting a thiosemicarbazide with a carboxylic acid or its activated derivative. The use of a coupling agent or an activating agent for the carboxylic acid is often necessary to facilitate the reaction. Polyphosphate ester (PPE) has emerged as an effective reagent for this purpose.[10][11]

The role of PPE is to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the thiosemicarbazide. The reaction proceeds through the formation of a mixed anhydride or a similar activated species.

Experimental Protocol: Acylation of Thiosemicarbazide using Polyphosphate Ester (PPE) [10][11]

| Step | Procedure | Causality and Rationale |

| 1 | To a solution of the desired carboxylic acid in a suitable solvent (e.g., chloroform), add the thiosemicarbazide. | Chloroform is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.[10] |

| 2 | Add polyphosphate ester (PPE) to the mixture. | PPE acts as a dehydrating and activating agent, facilitating the formation of the amide bond between the carboxylic acid and the thiosemicarbazide. |

| 3 | Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours). | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the acylthiosemicarbazide product. |

| 5 | Upon completion, cool the reaction mixture and isolate the N-acylthiosemicarbazide intermediate. | The product can often be isolated by filtration or by removing the solvent under reduced pressure. |

Stage 2: Base-Catalyzed Intramolecular Cyclization

The N-acylthiosemicarbazide intermediate, once formed, undergoes an intramolecular cyclization reaction in the presence of a base to form the 1,2,4-triazole-3-thiol ring.[12] The base plays a crucial role in deprotonating the acidic protons, thereby facilitating the nucleophilic attack required for ring closure.

Mechanism of Cyclization:

-

Deprotonation: The base (e.g., NaOH, KOH) removes a proton from one of the nitrogen atoms of the thiosemicarbazide backbone, generating a nucleophilic anion.

-

Intramolecular Nucleophilic Attack: The newly formed anion attacks the electrophilic carbonyl carbon of the acyl group.

-

Ring Closure and Dehydration: This attack leads to the formation of a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the stable aromatic 1,2,4-triazole ring.

Below is a Graphviz diagram illustrating the base-catalyzed cyclization of an N-acylthiosemicarbazide.

Caption: Base-catalyzed cyclization pathway.

Experimental Protocol: Cyclization of N-Acylthiosemicarbazide [12][13]

| Step | Procedure | Causality and Rationale |

| 1 | Dissolve the N-acylthiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH). | The basic medium is essential for the deprotonation step that initiates the cyclization. |

| 2 | Heat the solution at reflux for 2-3 hours. | The elevated temperature accelerates the rate of the intramolecular cyclization and subsequent dehydration. |

| 3 | After cooling to room temperature, acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of approximately 3-4. | Acidification protonates the thiol group and precipitates the 1,2,4-triazole-3-thiol product, which is typically a solid. |

| 4 | Collect the precipitate by filtration, wash with water and ethanol, and dry. | Washing removes any remaining inorganic salts and impurities. |

| 5 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 1,2,4-triazole-3-thiol. | Recrystallization is a purification technique that yields a product of high purity. |

The Hydrazide and Isothiocyanate Route

This alternative synthetic pathway offers a more direct approach to the 1,2,4-triazole-3-thiol ring system. It involves the reaction of a carboxylic acid hydrazide with an isothiocyanate.

Mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of the carboxylic acid hydrazide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate.

-

Formation of 1,4-Disubstituted Thiosemicarbazide: This addition reaction yields a 1,4-disubstituted thiosemicarbazide intermediate.

-

Cyclization: Similar to the previous method, this intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the final 1,2,4-triazole-3-thiol product.

The following Graphviz diagram illustrates the reaction of a carboxylic acid hydrazide with an isothiocyanate.

Caption: Hydrazide and isothiocyanate pathway.

Characterization of 1,2,4-Triazole-3-thiol

The structural elucidation of the synthesized 1,2,4-triazole-3-thiol is crucial for confirming the success of the reaction. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the protons in the molecule. A broad singlet in the region of 13-14 ppm is often indicative of the N-H proton of the triazole ring, while the S-H proton signal may also be observed.[10][14] The chemical shifts and coupling patterns of other protons will depend on the specific substituents on the triazole ring. |

| ¹³C NMR | The carbon spectrum will display signals corresponding to the different carbon environments in the molecule. The C=S carbon typically resonates in the range of 168-169 ppm.[14] |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. The C=N stretching vibration is typically observed around 1560-1650 cm⁻¹.[14] A weak band for the S-H stretch may be seen around 2550-2650 cm⁻¹.[14] The C=S stretching band appears in the region of 1250-1340 cm⁻¹.[14] |

| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak (M+) will correspond to the calculated molecular weight of the 1,2,4-triazole-3-thiol. The fragmentation pattern can also provide valuable structural information. |

Conclusion: A Versatile Scaffold for Future Discovery

The formation of the 1,2,4-triazole-3-thiol ring system is a well-established and versatile process in organic synthesis. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with enhanced biological activities. The two primary routes, involving the cyclization of acylthiosemicarbazides and the reaction of hydrazides with isothiocyanates, provide reliable and adaptable methods for accessing this important heterocyclic core. As the demand for novel therapeutics continues to grow, a thorough comprehension of the synthesis of scaffolds like 1,2,4-triazole-3-thiol will remain a critical asset for researchers and scientists in the field of drug discovery.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine. [Link]

-

Pellizzari reaction. Wikipedia. [Link]

-

(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

-

Mechanism for the formation of 1,2,4-triazole-3-thiol and thioacetic acid derivatives from 2-cyanopyridine and N-phenylthiosemicarbazide. ResearchGate. [Link]

-

Pellizzari Reaction Mechanism | Organic Chemistry. YouTube. [Link]

-

Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Mansoura Journal of Medical and Pharmaceutical Researches. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Library of Medicine. [Link]

-

1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Library of Medicine. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Library of Medicine. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. National Library of Medicine. [Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Library of Medicine. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 5. med.minia.edu.eg [med.minia.edu.eg]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Initial Biological Screening of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Strategic Approach

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Derivatives incorporating this heterocycle have demonstrated potent anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4] This guide presents a structured, rationale-driven framework for the initial biological screening of a novel derivative, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. We move beyond simple protocol recitation to explain the causality behind the experimental design, ensuring a robust and efficient primary evaluation. The objective is to rapidly identify the most promising therapeutic avenues for this compound through a multi-pronged screening cascade focusing on high-impact areas suggested by its structural motifs: antimicrobial and anticancer activities.

Compound Profile and Rationale for Screening

The subject of this guide, this compound, possesses key structural features that inform a logical screening strategy.

-

The 1,2,4-Triazole-3-thiol Core: This heterocyclic system is a cornerstone of many biologically active molecules. The presence of the thiol (-SH) group offers a reactive handle for further chemical modification and is often crucial for biological activity, particularly in antimicrobial and anticancer agents.[2][4]

-

The 2-Bromophenyl Moiety: The inclusion of a halogenated aromatic ring, specifically a bromophenyl group, is a common strategy in drug design to enhance potency. Similar bromophenyl-triazole structures have shown significant anticancer activity.[5][6]

-

The 4-Ethyl Group: The N-alkylation on the triazole ring can modulate lipophilicity and steric factors, influencing how the molecule interacts with biological targets.

Based on this structural analysis and the extensive literature on related compounds, a primary screening strategy targeting antimicrobial and anticancer activities is the most logical and cost-effective starting point.[1][5][7]

General Synthesis Outline

While the precise synthesis is proprietary, compounds of this class are typically synthesized via a multi-step process. A common route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring.[4][8]

Caption: Workflow for MTT-based cell cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 to 100 µM).

-

Include Controls:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Vehicle Control: Medium with the corresponding percentage of DMSO.

-

Untreated Control: Cells in medium only.

-

-

Incubate the plate for 48 to 72 hours.

-

-

Readout:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Hypothetical IC50 Results

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | SNB-75 IC50 (µM) |

| This compound | 22.5 | 45.1 | 15.8 |

| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |

| DMSO (Vehicle Control) | >100 | >100 | >100 |

Interpretation and Next Steps

-

Interpreting the Results:

-

Antimicrobial: An MIC value below 10 µg/mL is generally considered a strong hit worth pursuing. Moderate activity (10-64 µg/mL) may still be of interest, especially against resistant strains or if the compound shows high selectivity. The hypothetical results suggest moderate activity.

-

Anticancer: An IC50 value below 10 µM is often the threshold for a promising hit in an initial screen. The hypothetical data indicates the compound is most active against the CNS cancer cell line SNB-75, though its potency is modest compared to the standard drug.

-

-

Logical Next Steps:

-

Confirmation: Re-test the compound to confirm the primary screening results.

-

Selectivity/Toxicity: If anticancer activity is confirmed, test the compound against a non-cancerous human cell line (e.g., normal fibroblasts) to determine its selectivity index (SI). A high SI is desirable.

-

Secondary Screening: If a promising "hit" is identified in either screen, expand the panel of microorganisms or cancer cell lines to better define the spectrum of activity.

-

Mechanism of Action (MoA) Studies: For potent hits, initiate preliminary MoA studies. For antimicrobial activity, this could involve time-kill kinetics. For anticancer activity, assays for apoptosis induction (e.g., Annexin V staining) could be performed.

-

This guide outlines a systematic and evidence-based approach for the initial biological evaluation of this compound. By prioritizing antimicrobial and anticancer screening, researchers can efficiently allocate resources to investigate the most probable therapeutic applications of this novel chemical entity. The emphasis on quantitative assays, appropriate controls, and a clear decision-making framework ensures the generation of reliable and actionable data, forming a solid foundation for any subsequent drug development program.

References

-

Pattan, S., Gadhave, P., Tambe, V., & Pattan, J. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 358-363. [Link]

-

Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones and their derivatives. MDPI, 10(4), 1078-1088. [Link]

-

Al-Sheddi, E. S., Al-Oqail, M. M., & Farshori, N. N. (2018). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 23(11), 2989. [Link]

-

Frolova, Y., Kaplaushenko, A., & Nagornaya, N. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(1), 70-88. [Link]

-

Tan, C. X., Shi, Y. X., Weng, J. Q., Liu, X. H., Li, B. J., & Zhao, W. G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]

-

Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. A. Z. (2010). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 9(2). [Link]

-

Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Al-Ghorbani, M., Kumar, S., Shyy, J. Y. J., Kumar, V., & Al-Abdullah, E. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]

-

Al-Ghorbani, M., Kumar, S., Shyy, J. Y. J., Kumar, V., & Al-Abdullah, E. (2022). Anticancer activity of triazoles at 10 −5 M. [Diagram]. ResearchGate. [Link]

-

Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Wieckowska, A., & Paneth, P. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(12), 3124. [Link]

-

Fathalla, O. A., & A-El-Salam, I. H. (2011). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Korean Chemical Society, 55(3), 450-457. [Link]

-

Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(14), 5364. [Link]

-

Raju, G. N., Prasanna, T. S. K. T., Surekha, M. K. L., Suneetha, M., & Nadendla, R. R. (2015). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry, 1(1), 1-6. [Link]

-

Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Overview of the biological activities of 1,2,4-triazole-3-thiol... [Diagram]. ResearchGate. [Link]

-

Hulina, Y. S., & Kaplaushenko, А. G. (2018). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine, 11(3), 26-30. [Link]

-

Hulina, Y. S., & Kaplaushenko, А. G. (2018). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). [Diagram]. ResearchGate. [Link]

-

Bekircan, O., & Kahveci, B. (2006). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 11(6), 477-488. [Link]

-

El-Ghamry, H. A. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Spandana, V. R., & Radhika, G. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 24(23), 4296. [Link]

-

Simões, M., & Saeb, A. T. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047. [Link]

-

Kaplaushenko, A. G., & Hulina, Y. S. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-434. [Link]

-

Creative BioMart. (n.d.). Drug Discovery Screening. Creative BioMart. [Link]

-

Liu, Z., & Wang, W. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 590. [Link]

-

Forțu, C. G., Mangalagiu, I. I., & Bejan, V. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(3), M1149. [Link]

-

Al-Ghorbani, M., & Kumar, S. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Safonov, A. A., & Panasenko, O. I. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 259-264. [Link]

-

Godhani, D., Jogel, A. A., & Mehta, J. (2015). Synthesis and biological screening of 1,2,4-triazole derivatives. Semantic Scholar. [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Evaluation of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol on Human Cell Lines

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole have been reported to exhibit potent cytotoxic effects against various human cancer cell lines, such as those from breast, lung, and central nervous system cancers.[1][2] The therapeutic efficacy of these compounds often stems from their ability to interact with critical biological targets within cancer cells, such as enzymes and receptors, leading to the disruption of cell proliferation and the induction of apoptosis.[3][4]

This document provides a detailed guide for the in vitro evaluation of a specific novel compound, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . While this compound is presented as the primary subject, the methodologies and principles described herein are broadly applicable to other substituted 1,2,4-triazole-3-thiol derivatives. We will outline a systematic approach to assess its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals aiming to conduct a thorough preclinical evaluation of this class of compounds.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C10H10BrN3S | (Analog)[5] |

| Molecular Weight | 284.18 g/mol | (Analog)[5] |

| Chemical Structure | (See Figure 1) | N/A |

| Purity | ≥95% (Recommended for biological assays) | N/A |

| Solubility | Soluble in DMSO, ethanol | (General) |

Figure 1: Chemical structure of this compound.

Experimental Workflow for Anticancer Evaluation

A tiered approach is recommended to efficiently screen for anticancer activity and subsequently investigate the mechanism of action. This workflow ensures that resources are directed toward the most promising aspects of the compound's activity.

Caption: Tiered workflow for in vitro anticancer evaluation.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose, as it measures cell density based on cellular protein content.[6]

Recommended Human Cancer Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. Consider cell lines from different tissue origins.

| Cell Line | Cancer Type | Rationale for Selection |

| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, estrogen receptor-positive.[7] |

| A549 | Lung Carcinoma | A standard model for lung cancer research.[8] |

| HeLa | Cervical Adenocarcinoma | A robust and widely studied immortal cell line.[9] |

| PC-3 | Prostate Cancer | Androgen-independent, representing advanced prostate cancer. |

| HCT-116 | Colon Carcinoma | A well-characterized model for colorectal cancer. |

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[6][10]

1. Cell Plating: a. Harvest cells and perform a cell count (e.g., using a hemocytometer or automated cell counter). b. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a series of dilutions of this compound from a concentrated stock (e.g., 10 mM in DMSO). A typical concentration range for initial screening is 0.1 to 100 µM. b. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. c. Incubate the plates for 48-72 hours.

3. Cell Fixation: a. After incubation, gently remove the medium. b. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[10] c. Incubate at 4°C for 1 hour.

4. Staining: a. Wash the plates four times with slow-running tap water and allow them to air-dry completely.[10] b. Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well. c. Incubate at room temperature for 30 minutes.[9]

5. Washing and Solubilization: a. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11] b. Allow the plates to air-dry completely. c. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. d. Shake the plates on an orbital shaker for 5-10 minutes.

6. Absorbance Measurement and Data Analysis: a. Read the absorbance at 510 nm using a microplate reader.[6] b. Calculate the percentage growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) value by plotting a dose-response curve.

Phase 2: Mechanistic Investigation

If the compound demonstrates potent cytotoxicity (e.g., GI50 < 10 µM), the next phase is to investigate how it affects cell proliferation and survival. Cell cycle analysis and apoptosis assays are fundamental to this investigation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry[12][13]

This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

1. Cell Treatment: a. Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight. b. Treat the cells with the compound at concentrations around its GI50 and 2x GI50 for 24 or 48 hours. Include a vehicle control.

2. Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. d. Store the fixed cells at -20°C for at least 2 hours (or overnight).

3. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent staining of RNA.[12] c. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry: a. Analyze the stained cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell.[2] b. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment: a. Seed and treat cells as described for the cell cycle analysis (Protocol 2, step 1).

2. Cell Harvesting and Staining: a. Harvest both adherent and floating cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. e. Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry: a. Analyze the cells by flow cytometry within one hour of staining. b. The results will allow for the quantification of four cell populations:

- Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

- Necrotic cells: Annexin V-negative and PI-positive.

Phase 3: Potential Signaling Pathway Analysis

The results from the cell cycle and apoptosis assays can suggest which cellular pathways are affected by the compound. For instance, an arrest in the G2/M phase might indicate an interaction with microtubules, a mechanism reported for some triazole derivatives.[3] Similarly, the induction of apoptosis could be mediated by the p53 pathway, a common target in cancer therapy.

Caption: A potential mechanism of action via the p53 pathway.

Further investigation using techniques like Western blotting can be employed to measure changes in the protein levels of key players in these pathways, such as p53, p21, caspases, and cyclins, to confirm the compound's mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro anticancer evaluation of this compound. The described protocols will enable researchers to determine its cytotoxic potency, and to gain insights into its effects on cell cycle progression and apoptosis. Positive results from these assays would warrant further investigation into specific molecular targets and in vivo efficacy studies, paving the way for the potential development of a novel anticancer therapeutic.

References

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016). Available at: [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Available at: [Link]

-

How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020). Available at: [Link]

-

SRB assay for measuring target cell killing V.1 - Protocols.io. (2023). Available at: [Link]

-

Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Available at: [Link]

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). Available at: [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. (n.d.). Available at: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (n.d.). Available at: [Link]

-

Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). - ResearchGate. (n.d.). Available at: [Link]

- EP3959200A1 - New triazole and triazolothiadiazine derivatives exerting cytotoxic and apoptotic effects on a549 cells through akt inhibition - Google Patents. (n.d.).

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. (2023). Available at: [Link]

-

Effects of compounds 5f, 5g, 5h and 4i on the HeLa cell cycle... - ResearchGate. (n.d.). Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Available at: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022). Available at: [Link]

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - ResearchGate. (2020). Available at: [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (n.d.). Available at: [Link]

-

A comprehensive review on triazoles as anticancer agents - DergiPark. (n.d.). Available at: [Link]

-

Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed. (2020). Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Available at: [Link]

Sources

- 1. 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. EP3959200A1 - New triazole and triazolothiadiazine derivatives exerting cytotoxic and apoptotic effects on a549 cells through akt inhibition - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 12. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note & Protocols: High-Throughput Screening of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives for Anticancer Activity

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole and its thione/thiol tautomers exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and notably, antitumor properties.[2][3] The specific substitution pattern on the triazole ring, such as the presence of a 2-bromophenyl group at the 5-position and an ethyl group at the 4-position, can significantly modulate this activity, making a library of such derivatives a rich source for drug discovery.

Cellular tumor antigen p53 is a critical tumor suppressor, and its inactivation is a common event in human cancers. Restoring p53 function by disrupting its interaction with negative regulators like MDM2 is a promising nongenotoxic therapeutic strategy.[4] Structure-based design has previously identified 1,2,4-triazole-3-thiol scaffolds as potential inhibitors of the p53-MDM2 interaction, highlighting their potential as anticancer agents.[4]

High-Throughput Screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6] This application note provides a detailed protocol for a cell-based HTS campaign designed to identify cytotoxic compounds from a library of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives using a robust, luminescence-based cell viability assay.

Principle of the High-Throughput Cell Viability Assay

The success of any HTS campaign hinges on a robust and reproducible assay.[7] For screening potential anticancer agents, cell-based assays that measure cell viability are indispensable as they provide a direct, physiologically relevant readout of a compound's cytotoxic or cytostatic effects.[8]

This protocol utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo®). The central principle is that the quantity of adenosine triphosphate (ATP) is directly proportional to the number of metabolically active, viable cells.[9] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal. This signal is measured by a microplate reader, and a decrease in luminescence compared to untreated controls indicates a loss of cell viability.[10]

Causality: We choose an ATP-based assay for several key reasons:

-

Sensitivity: Luminescence offers a superior signal-to-background ratio compared to many colorimetric or fluorescence-based methods.[11]

-

Speed and Simplicity: The "add-mix-read" format is homogenous and requires no washing or separation steps, making it ideal for automated HTS workflows.[6]

-

Robustness: The stable luminescent signal provides a wide dynamic range and is less prone to interference from library compounds than fluorescence-based assays.[12]

High-Throughput Screening Workflow

The overall workflow is a multi-step process designed for efficiency and accuracy, moving from initial compound preparation to final data analysis and hit confirmation.

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

This application note details a robust, validated HTS protocol for screening this compound derivatives for anticancer activity. By employing a sensitive ATP-based luminescence assay and adhering to strict quality control measures, this workflow provides a reliable platform for identifying promising lead compounds for further development in cancer therapeutics. The methodology is scalable, automatable, and serves as a foundational step in the drug discovery pipeline.

References

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.

- ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Hind, T., et al. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.

- Finlay, D., et al. (n.d.). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.

- Coan, K. E., & Shoichet, B. K. (n.d.). High-throughput assays for promiscuous inhibitors. NIH.

- Wang, L., et al. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. NIH.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. NIH.

- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.

- ATCC. (n.d.). High Throughput Screening (HTS).

- Assay Genie. (n.d.). High-Throughput Screening Assays.

- Semantic Scholar. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- ACS Publications. (n.d.). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.

- BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.

- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).

- RSC Publishing. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.

- ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives.

- AACR Journals. (2005). High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics.

- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. NIH.

- Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.

- ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).

- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.

- Current issues in pharmacy and medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- Sigma-Aldrich. (n.d.). 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

-

ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[2][7][9]riazole Derivatives. Retrieved from

- Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. sci-hub.box [sci-hub.box]

- 5. atcc.org [atcc.org]

- 6. assaygenie.com [assaygenie.com]

- 7. oncotarget.com [oncotarget.com]

- 8. marinbio.com [marinbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Drug Candidates Based on the 1,2,4-Triazole-3-thiol Scaffold

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] This is largely attributed to the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, thereby enhancing binding affinity to biological targets.[2] The thiol moiety provides a versatile handle for synthetic modification, allowing for the generation of diverse chemical libraries for drug discovery. These sulfur-containing triazole heterocycles have garnered significant interest for their potential therapeutic applications.[3]